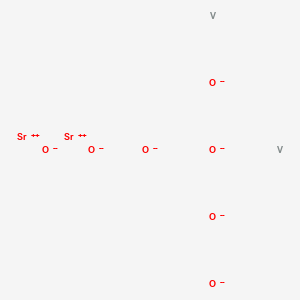

Cesium vanadium oxide (CsVO3)

Vue d'ensemble

Description

Synthesis Analysis

CsVO3 is generally synthesized by a solid-state reaction between the cesium carbonate (Cs2CO3) and vanadium oxide (V2O5) precursors. The precursor powders are mixed in a certain ratio and then heated at high temperature, typically 700-900°C, for several hours in air.Molecular Structure Analysis

Cesium vanadium oxide is a type of vanadium oxide (VOx) that includes cesium atoms in its crystal structure. CsVO3 is manufactured by doping of vanadium oxide with cesium atoms.Chemical Reactions Analysis

The solid reaction of the CaO-V2O5 mixture is strongly influenced by the reaction temperature and CaO/V2O5 mole ratio . The transformation of calcium vanadate involves a step-by-step reaction of CaO-V2O5, CaO-CaV2O6, and CaO-Ca2V2O7 depending on the CaO/V2O5 mole ratio .Physical And Chemical Properties Analysis

CsVO3 is a compound with a monoclinic crystal structure. It is characterized by its black color and metallic luster. CsVO3 is electrically conductive and is typically used in electrical and electronic applications, including various types of sensors, transistors, and displays. CsVO3 has a high melting point of 1300°C, which makes it an attractive material for high-temperature applications.Applications De Recherche Scientifique

Optoelectronic and Display Applications

Cesium Vanadium Oxide (CsVO3) Quantum Dots (QDs) have been found to be promising for optoelectronic and display applications . These QDs have size-tunable optical and electronic properties, which make them ideal for various fields . The CsVO3 QDs can mimic true colors due to their size-tunable optical and electronic properties . They are also cost-effective and highly stable .

Cadmium-Free Materials for Optoelectronic and Biomedical Applications

CsVO3 QDs may represent a new class of cadmium-free materials for optoelectronic and biomedical applications . Under 365 nm excitation, CsVO3 microflower-like particles exhibited broad emission with CIE coordinates in the white emission region .

Perovskite Solar Cells

Cesium-doped Vanadium Oxide has been utilized as the Hole Extraction Layer (HEL) in perovskite solar cells . The use of low-temperature solution-processed Cs-doped VOX thin films as the HELs in perovskite solar cells has been reported . The VOX:yCs thin films possess better electrical conductivities than that of the pristine VOX thin film . As a result, the perovskite solar cells incorporated with the VOX:yCs HEL exhibit large fill factors and high short-circuit currents, with consequently high power conversion efficiencies .

Mécanisme D'action

Target of Action

Cesium vanadium oxide (CsVO3) primarily targets optoelectronic applications and biomedical applications . It is also used in perovskite solar cells . The compound’s interaction with these targets is primarily due to its unique optical and electronic properties.

Mode of Action

CsVO3 interacts with its targets through its luminescent properties . It has the highest integrated emission intensity among similar compounds . This makes it particularly useful in optoelectronic applications where light emission is crucial. In perovskite solar cells, CsVO3 acts as the hole extraction layer, enhancing the electrical conductivity of the layer and boosting device performance .

Result of Action

The primary result of CsVO3’s action is the emission of light. It has a high integrated emission intensity, making it useful in applications that require light emission . In perovskite solar cells, the use of CsVO3 results in large fill factors and high short-circuit currents, leading to high power conversion efficiencies .

Action Environment

The action of CsVO3 can be influenced by environmental factors such as temperature. For instance, the compound has been shown to melt congruently in the range of 650–530°C and undergo a reversible phase transition in the range of 520–340°C . These properties could potentially influence its stability and efficacy in different applications.

Orientations Futures

Research on CsVO3 is ongoing, and it has potential applications in various fields. For example, CsVO3 quantum dots may represent a new class of cadmium-free materials for optoelectronic and biomedical applications . Additionally, CsVO3 has been used in the fabrication of perovskite and vanadate quantum dots .

Propriétés

IUPAC Name |

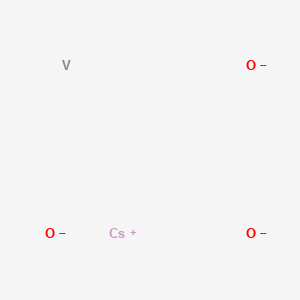

cesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.3O.V/q+1;3*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWENEIGBGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[V].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsO3V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50927076 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.845 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium vanadium oxide (CsVO3) | |

CAS RN |

14644-55-4, 34283-69-7 | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (Cs3VO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium vanadium oxide (CsVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50927076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)